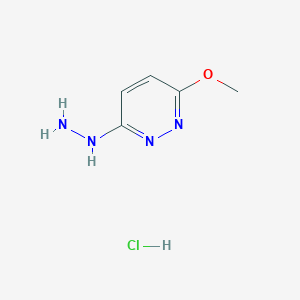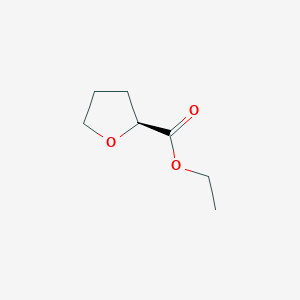
(S)-Ethyl tetrahydrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl tetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a tetrahydrofuran ring substituted with an ethyl ester group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-Ethyl tetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of furfural derivatives. One common method involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation to produce methyl tetrahydrofuran-2-carboxylate. This intermediate can then be converted to this compound through further esterification reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-efficiency hydrogenation catalysts such as Ni-SiO2. These catalysts facilitate the conversion of furfural derivatives under mild reaction conditions, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the furan ring to form tetrahydrofuran derivatives.
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Conversion of esters to carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrogenation: Typically performed using metal catalysts such as Ni or Pd under hydrogen gas.
Esterification: Involves the use of alcohols and acid catalysts.
Hydrolysis: Requires acidic or basic conditions to cleave the ester bond.
Major Products Formed
Hydrogenation: Produces tetrahydrofuran derivatives.
Esterification: Forms various esters depending on the alcohol used.
Hydrolysis: Yields carboxylic acids and alcohols.
Applications De Recherche Scientifique
(S)-Ethyl tetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-Ethyl tetrahydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. In hydrogenation reactions, the compound undergoes reduction at the furan ring, facilitated by metal catalysts. The ester group can participate in esterification and hydrolysis reactions, forming new chemical bonds and products .
Comparaison Avec Des Composés Similaires
(S)-Ethyl tetrahydrofuran-2-carboxylate can be compared with other similar compounds such as:
Methyl tetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester group.
Tetrahydrofuran-2-carboxylic acid: Lacks the ester group, existing as a carboxylic acid.
Ethyl furan-2-carboxylate: Contains a furan ring instead of a tetrahydrofuran ring.
The uniqueness of this compound lies in its specific ester group and tetrahydrofuran ring, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
ethyl (2S)-oxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Clé InChI |
GQQLWKZRORYGHY-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCCO1 |
SMILES canonique |
CCOC(=O)C1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


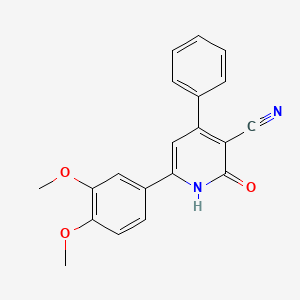
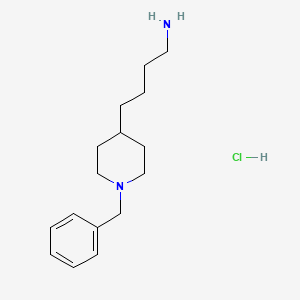

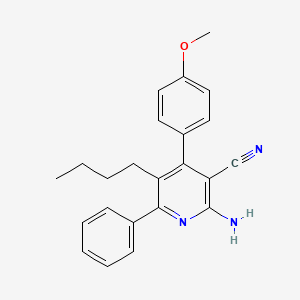
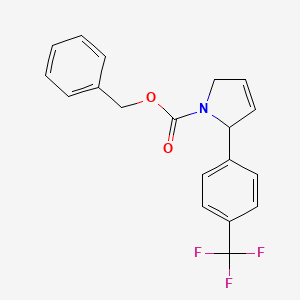
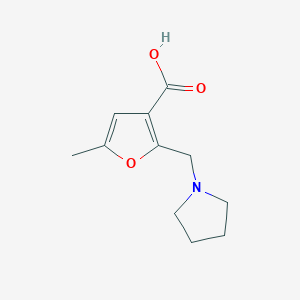
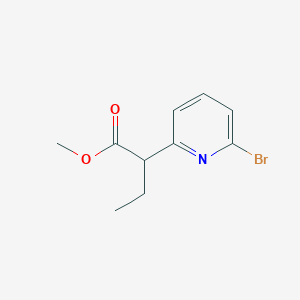
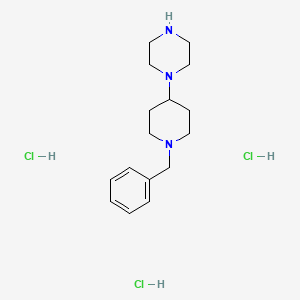
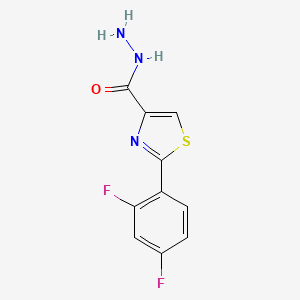
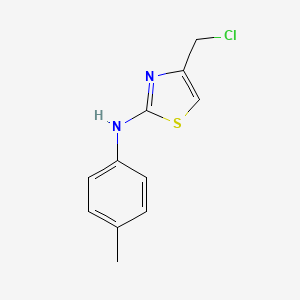

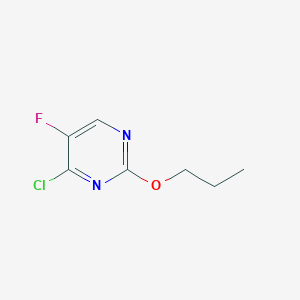
![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)
